REACTION_CXSMILES
|
[Na+].[C:2]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][S:8]([O-])(=[O:10])=[O:9])#[N:3].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>P(Cl)(Cl)(Cl)=O>[C:2]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[CH2:7][S:8]([Cl:16])(=[O:10])=[O:9])#[N:3] |f:0.1|
|
Name
|
3-cyanobenzylsulfonic acid sodium salt
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(#N)C=1C=C(CS(=O)(=O)[O-])C=CC1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice
|
Type
|
ADDITION
|
Details
|
After that, the mixture was poured onto ice
|
Type
|
STIRRING
|
Details
|
stirred vigorously for 30 min in connection with which the product
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a frit
|
Type
|
WASH
|
Details
|
the product/ice mixture which remained was washed several times with water
|
Type
|
CUSTOM
|
Details
|
The crystals which remained were dried in vacuo
|
Type
|
CUSTOM
|
Details
|
used directly for the next step in the synthesis
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(CS(=O)(=O)Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |